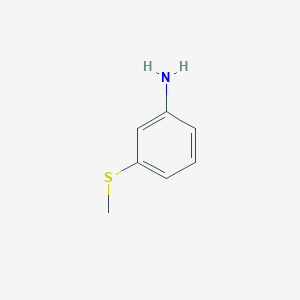

3-(Methylthio)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66274. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-9-7-4-2-3-6(8)5-7/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHLDNLIJVSRPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061964 | |

| Record name | m-(Methylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1783-81-9 | |

| Record name | 3-(Methylthio)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1783-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001783819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methylthio)aniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-(Methylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylthio)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(Methylthio)aniline from 3-Aminothiophenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-(methylthio)aniline from 3-aminothiophenol, a critical transformation for the production of various pharmaceutical intermediates and research chemicals. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a valuable building block in organic synthesis, utilized in the development of a range of compounds, including phenyl azobenzene sulfonamide derivatives with potential therapeutic applications. The selective S-methylation of 3-aminothiophenol is the most direct route to this compound. This process involves the nucleophilic attack of the thiolate anion of 3-aminothiophenol on a methylating agent. The selectivity of the reaction for the sulfur atom over the nitrogen atom is a key consideration, driven by the higher nucleophilicity of the thiolate.

Reaction Mechanism and Key Considerations

The synthesis of this compound from 3-aminothiophenol proceeds via a nucleophilic substitution reaction (SN2). The core of this transformation is the selective methylation of the thiol group.

Key Steps:

-

Deprotonation: A base is used to deprotonate the thiol group (-SH) of 3-aminothiophenol, forming a more nucleophilic thiolate anion (-S⁻). The choice of base is critical to ensure selective deprotonation of the thiol over the aniline's amino group.

-

Nucleophilic Attack: The thiolate anion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent.

-

Product Formation: This results in the formation of a new carbon-sulfur bond, yielding this compound and a salt byproduct.

Common methylating agents for this transformation include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄). The choice of solvent is also important, with polar aprotic or protic solvents being suitable for this type of reaction.

Experimental Protocols

The following section provides detailed experimental methodologies for the synthesis of this compound.

Synthesis using Methyl Iodide

This protocol is adapted from general procedures for the S-methylation of thiophenols.

Materials:

-

3-Aminothiophenol

-

Methyl Iodide (CH₃I)

-

Sodium Hydroxide (NaOH)

-

Methanol (CH₃OH)

-

Deionized Water

-

Diethyl Ether (or other suitable extraction solvent)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminothiophenol (1.0 eq) in methanol.

-

To this solution, add a solution of sodium hydroxide (1.1 eq) in water dropwise at room temperature. Stir the mixture for 15-20 minutes to ensure complete formation of the thiolate.

-

Cool the reaction mixture in an ice bath.

-

Add methyl iodide (1.1 eq) dropwise to the cooled solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation to obtain the pure compound.

Synthesis using Dimethyl Sulfate

This protocol offers an alternative methylating agent to methyl iodide.

Materials:

-

3-Aminothiophenol

-

Dimethyl Sulfate ((CH₃)₂SO₄)

-

Potassium Carbonate (K₂CO₃)

-

Acetone (or other suitable polar aprotic solvent)

-

Deionized Water

-

Ethyl Acetate (or other suitable extraction solvent)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate

Procedure:

-

To a stirred suspension of potassium carbonate (1.5 eq) in acetone in a round-bottom flask, add 3-aminothiophenol (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add dimethyl sulfate (1.1 eq) dropwise to the suspension. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture to a gentle reflux and maintain for 3-5 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with deionized water followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify the crude this compound by vacuum distillation.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound from 3-aminothiophenol. Yields are representative and may vary based on reaction scale and optimization.

| Parameter | Methyl Iodide Method | Dimethyl Sulfate Method |

| Reactant Ratio (3-Aminothiophenol:Methylating Agent:Base) | 1 : 1.1 : 1.1 | 1 : 1.1 : 1.5 |

| Solvent | Methanol/Water | Acetone |

| Reaction Temperature | 0 °C to Room Temperature | Reflux |

| Reaction Time | 4 - 6 hours | 3 - 5 hours |

| Typical Yield | 85 - 95% | 80 - 90% |

| Purity (Post-distillation) | >97% | >97% |

| Boiling Point | 163-165 °C at 16 mmHg[1] | 163-165 °C at 16 mmHg[1] |

| Density | 1.13 g/mL at 25 °C[1] | 1.13 g/mL at 25 °C[1] |

Visualizations

Signaling Pathway/Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Safety Considerations

-

3-Aminothiophenol: This compound is toxic and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood.

-

Methyl Iodide: This is a toxic and volatile substance. It is a suspected carcinogen. All handling should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dimethyl Sulfate: This is an extremely toxic, corrosive, and carcinogenic substance. It is readily absorbed through the skin. Extreme caution must be exercised when handling this reagent, and appropriate specialized PPE is required.

-

Bases: Sodium hydroxide and potassium carbonate are corrosive. Avoid contact with skin and eyes.

Conclusion

The synthesis of this compound from 3-aminothiophenol is a robust and high-yielding reaction that is fundamental for the preparation of various downstream products in the pharmaceutical and chemical industries. The choice of methylating agent and reaction conditions can be tailored to specific laboratory capabilities and safety protocols. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the field.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Methylthio)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)aniline, also known as 3-aminothioanisole, is an aromatic organic compound with the chemical formula CH₃SC₆H₄NH₂. It is a substituted aniline that features a methylthio group at the meta position relative to the amino group. This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its utility is underscored by its application in the synthesis of phenyl azobenzene sulfonamide derivatives, which have been investigated for their potential as selective COX-2 inhibitors and subsequent anti-inflammatory properties.[1] A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, ensuring safety, optimizing reaction conditions, and predicting its behavior in various chemical and biological systems.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow for its purification.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NS | [2] |

| Molecular Weight | 139.22 g/mol | [2] |

| Appearance | Colorless to light yellow or dark brown liquid | |

| Odor | Unpleasant | |

| Boiling Point | 163-165 °C at 16 mmHg | [3] |

| Density | 1.13 g/mL at 25 °C | [3] |

| Refractive Index (n₂₀/D) | 1.637 | [3] |

| pKa | 3.96 ± 0.10 (Predicted) | |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Solubility | Slightly soluble in water; more soluble in organic solvents like alcohol, benzene, chloroform, and acetone. |

Experimental Protocols

While specific experimental data for the determination of every property of this compound is not publicly available, the following are detailed standard methodologies for measuring the key physicochemical parameters of similar liquid organic compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the Thiele tube method.[4]

Apparatus:

-

Thiele tube

-

Thermometer (with appropriate range)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating mantle or Bunsen burner

-

Mineral oil or silicone oil

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then placed in a Thiele tube containing mineral oil, ensuring the oil level is above the sample level but below the opening of the test tube.

-

The side arm of the Thiele tube is gently heated.[4]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]

Determination of Density

The density of a liquid can be accurately measured using a pycnometer or a specific gravity bottle.[5][6]

Apparatus:

-

Pycnometer (of a known volume)

-

Analytical balance

-

Thermostatic water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with distilled water and placed in a thermostatic water bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

The pycnometer is removed, wiped dry, and weighed again to determine the mass of the water. The known density of water at this temperature allows for the precise calculation of the pycnometer's volume.

-

The process is repeated with this compound. The pycnometer is filled with the sample, brought to the same temperature, and weighed.

-

The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is commonly measured using an Abbe refractometer.[7]

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

-

Solvent for cleaning (e.g., acetone or ethanol)

-

Soft tissue paper

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prisms of the refractometer are cleaned with a suitable solvent and dried.

-

A few drops of this compound are placed on the surface of the measuring prism.[7]

-

The prisms are closed and the instrument's light source is switched on.

-

The handwheel is adjusted to bring the boundary line between the light and dark fields into the center of the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Determination of pKa

The pKa value indicates the strength of an acid in solution. For an amine like this compound, the pKa refers to the acidity of its conjugate acid (the anilinium ion). Potentiometric titration is a highly accurate method for pKa determination.[8][9]

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Stirring plate and stir bar

-

Beaker

-

Standardized solution of a strong acid (e.g., HCl)

-

Standardized solution of a strong base (e.g., NaOH)

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol to ensure solubility.[9]

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored and recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

Determination of Solubility

The solubility of a compound in various solvents provides insight into its polarity and potential for use in different reaction and purification systems.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Analytical balance

Procedure:

-

A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

A known volume of a specific solvent (e.g., 1 mL of water, ethanol, hexane, etc.) is added to each test tube.[10]

-

The test tubes are vigorously agitated at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

The mixtures are then visually inspected for any undissolved solute. If the compound has completely dissolved, it is considered soluble under those conditions. For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved solute can be determined by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Metabolic and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the metabolic or signaling pathways of this compound. Its primary documented role is as a synthetic intermediate.[1] Further research would be required to elucidate its metabolic fate and any potential interactions with biological signaling cascades.

Mandatory Visualizations

Experimental Workflow: Purification of this compound by Vacuum Distillation

Aniline and its derivatives are often purified by distillation to remove non-volatile impurities.[11][12] For compounds with high boiling points at atmospheric pressure, vacuum distillation is employed to lower the boiling point and prevent decomposition.[11]

Caption: Workflow for the purification of this compound by fractional vacuum distillation.

Conclusion

This technical guide has provided a detailed summary of the essential physicochemical properties of this compound, catering to the needs of researchers and professionals in drug development and chemical synthesis. The tabulated data offers a quick reference, while the outlined experimental protocols provide a foundation for the accurate in-house determination of these critical parameters. The lack of information on its metabolic and signaling pathways highlights an area for future investigation. The provided workflow for purification by vacuum distillation serves as a practical guide for obtaining high-purity material essential for reproducible and reliable research outcomes. A comprehensive understanding of these fundamental properties is crucial for the safe handling, effective application, and innovative development of new chemical entities based on the this compound scaffold.

References

- 1. Buy this compound | 1783-81-9 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. This compound 97 1783-81-9 [sigmaaldrich.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. batman.edu.tr [batman.edu.tr]

- 6. calnesis.com [calnesis.com]

- 7. scribd.com [scribd.com]

- 8. benchchem.com [benchchem.com]

- 9. enamine.net [enamine.net]

- 10. chem.ws [chem.ws]

- 11. texiumchem.com [texiumchem.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to 3-(Methylthio)aniline (CAS: 1783-81-9) for Researchers and Drug Development Professionals

Introduction

3-(Methylthio)aniline, also known as 3-aminothioanisole, is an aromatic organosulfur compound with the chemical formula C₇H₉NS. This versatile intermediate is of significant interest to researchers and scientists, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, combining an aniline moiety with a methylthio group, make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Physicochemical and Spectroscopic Properties

This compound is a clear, dark brown liquid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1783-81-9 | [2][3] |

| Molecular Formula | C₇H₉NS | [2][3] |

| Molecular Weight | 139.22 g/mol | [2][3] |

| Boiling Point | 163-165 °C at 16 mmHg | [3] |

| Density | 1.13 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.637 | [3] |

| Flash Point | >110 °C (>230 °F) | [4] |

| Appearance | Clear dark brown liquid | [1] |

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectroscopic data.

Table 2: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) |

| 139 | Molecular Ion (M+) |

| 80 | 30.2 |

| 65 | 10.7 |

| 39 | 8.1 |

| 63 | 4.9 |

| 45 | 4.9 |

| 53 | 4.7 |

| 79 | 3.7 |

| 92 | 3.3 |

| 28 | 3.1 |

| 52 | 3.1 |

| 77 | 3.1 |

| Note: A comprehensive list of fragments is available in the cited literature.[5] |

Detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data are available from various sources, confirming the structure of the molecule.[6][7]

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[8]

Table 3: GHS Hazard Information for this compound

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Applications in Drug Discovery and Development

This compound serves as a key starting material in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). A significant area of its application is in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[9]

The structural motif of this compound can be incorporated into more complex molecules to modulate their biological activity. For instance, it has been used in the synthesis of phenyl azobenzene sulfonamide derivatives, which have been investigated for their potential anti-inflammatory properties.[9]

Experimental Protocols

Synthesis of 3-(methylthio)-N-phenylaniline

This procedure outlines a nickel-catalyzed cross-coupling reaction.

-

Materials: 3-Methylthioaniline, bromobenzene, N,N-dimethylformamide (DMF), NiBr₂·3H₂O, photocatalyst (e.g., 1a as specified in the source), ethylene glycol dimethyl ether, N,N-dimethylcyclohexylamine.

-

Procedure:

-

To a 250 mL reaction flask containing 100 mL of N,N-dimethylformamide under a nitrogen atmosphere, add 3-Methylthioaniline (11.62 g, 83.5 mmol) and bromobenzene (8.74 g, 55.7 mmol).

-

Add NiBr₂·3H₂O (0.30 g, 1.114 mmol) and the photocatalyst (10.50 mg, 0.011 mmol) to the flask.

-

Add ethylene glycol dimethyl ether (0.10 g, 1.114 mmol) and N,N-dimethylcyclohexylamine (12.76 g, 100.26 mmol).

-

The reaction mixture is then processed as per the specific requirements of the photocatalytic cycle (e.g., irradiation with a specific wavelength of light) and purified using standard techniques such as column chromatography to isolate the desired product, 3-(methylthio)-N-phenylaniline.

-

Disclaimer: This is a generalized protocol based on a published synthesis of a related compound and should be adapted and optimized by qualified personnel in a laboratory setting.[3]

Visualizations

To aid in the understanding of the synthetic and mechanistic aspects related to the use of this compound, the following diagrams are provided.

References

- 1. hmdb.ca [hmdb.ca]

- 2. scbt.com [scbt.com]

- 3. 3-(甲硫基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. This compound(1783-81-9) MS [m.chemicalbook.com]

- 6. This compound(1783-81-9) 13C NMR [m.chemicalbook.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. 1783-81-9|this compound|BLD Pharm [bldpharm.com]

- 9. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

spectral data of 3-(Methylthio)aniline (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-(Methylthio)aniline, a key intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectral data for this compound (CAS No: 1783-81-9, Molecular Formula: C₇H₉NS, Molecular Weight: 139.22 g/mol ) are summarized below. These data are crucial for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.10 | t | 1H | H-5 |

| ~6.70 | m | 2H | H-4, H-6 |

| ~6.60 | m | 1H | H-2 |

| ~3.70 (broad s) | s | 2H | -NH₂ |

| 2.45 | s | 3H | -SCH₃ |

Solvent: CDCl₃. Instrument Frequency: 400 MHz.

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (δ) ppm | Assignment |

| ~147.0 | C-3 |

| ~146.5 | C-1 |

| ~129.5 | C-5 |

| ~118.0 | C-6 |

| ~113.5 | C-4 |

| ~112.0 | C-2 |

| ~15.5 | -SCH₃ |

Solvent: CDCl₃. Instrument Frequency: 100 MHz.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2920 - 2850 | Weak | Aliphatic C-H stretch (-SCH₃) |

| 1620 - 1580 | Strong | N-H bend (scissoring) |

| 1500 - 1400 | Strong | Aromatic C=C stretch |

| 1315 - 1250 | Medium | Aromatic C-N stretch |

| ~780, ~690 | Strong | C-H out-of-plane bend |

| ~700 | Medium | C-S stretch |

Sample Preparation: Neat liquid film.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern under electron ionization.

| m/z | Relative Intensity (%) | Assignment |

| 139 | 100 | [M]⁺ (Molecular ion) |

| 124 | ~95 | [M - CH₃]⁺ |

| 96 | ~10 | [M - CH₃ - CS]⁺ |

| 80 | ~41 | [M - SCH₃]⁺ |

| 65 | ~7 | [C₅H₅]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

NMR Spectroscopy Protocol

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the TMS signal.

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Processing: Apply Fourier transform with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy Protocol

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid Film):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a single drop of this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.

-

Mount the sandwiched plates in the sample holder of the spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum over a range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 100 ppm) in a volatile organic solvent such as dichloromethane or methanol.

Data Acquisition (GC-MS):

-

Injection: Inject 1 µL of the prepared solution into the GC inlet.

-

GC Separation: Utilize a suitable capillary column (e.g., a non-polar column like DB-5ms) to separate the analyte from the solvent and any impurities. A typical temperature program would be to hold at 50°C for 1 minute, then ramp up to 250°C at a rate of 10°C/min.

-

Ionization: The eluent from the GC is directed into the mass spectrometer's ion source. Electron ionization is performed at a standard energy of 70 eV.[2]

-

Mass Analysis: Acquire mass spectra over a mass-to-charge (m/z) range of 40-300 amu.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum for the molecular ion and characteristic fragment ions.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound, from sample preparation to structural confirmation.

References

Technical Guide: Solubility of 3-(Methylthio)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Methylthio)aniline is a key intermediate in various synthetic applications, including the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in different organic solvents is crucial for process design, optimization of reaction conditions, purification, and formulation. This technical guide provides a summary of the known physical properties of this compound.

Crucially, a comprehensive review of publicly available scientific literature and chemical databases reveals a lack of specific quantitative data on the solubility of this compound in common organic solvents. Therefore, this guide also furnishes a detailed, generalized experimental protocol for determining the solubility of a liquid analyte like this compound. This protocol is based on established methodologies and is intended to enable researchers to generate precise and reliable solubility data in their own laboratory settings.

Physicochemical Properties of this compound

A summary of the key physical properties of this compound is presented in Table 1. This data is essential for handling the compound and for the design of solubility experiments.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉NS | [1][2] |

| Molecular Weight | 139.22 g/mol | [1][2] |

| Appearance | Clear dark brown or colorless to light yellow liquid | [3] |

| Density | 1.13 g/mL at 25 °C | [1] |

| Boiling Point | 163-165 °C at 16 mmHg | [1][2] |

| Refractive Index | n20/D 1.637 | [1][2] |

| Flash Point | 113 °C (closed cup) | [1] |

Solubility Profile

As of the date of this guide, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents is not available in peer-reviewed journals or major chemical databases. Generally, as an aniline derivative, it is expected to be soluble in many common organic solvents.[4] However, experimental verification is necessary to determine the precise extent of its solubility. The following section provides a robust protocol for this purpose.

Experimental Protocol for Determining the Solubility of this compound

The following protocol describes a reliable method for determining the solubility of a liquid solute, such as this compound, in various organic solvents at a specified temperature.

Principle

A saturated solution of this compound in the chosen solvent is prepared by allowing an excess of the solute to equilibrate with the solvent. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane, DMSO, DMF) of analytical grade

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Reference standards of this compound for calibration

Procedure

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Analyze these standards using a validated HPLC or GC method to construct a calibration curve of peak area versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a glass vial containing a known volume or mass of the organic solvent. An excess is ensured when a separate phase of undissolved this compound is visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours). The time required for equilibration should be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solute to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved micro-droplets.

-

-

Dilution and Analysis:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the range of the previously prepared calibration curve.

-

Analyze the diluted sample using the same HPLC or GC method used for the calibration standards.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor. The result can be expressed in various units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

commercial availability and purity of 3-(Methylthio)aniline

An in-depth technical guide to the , tailored for researchers, scientists, and drug development professionals.

Introduction to 3-(Methylthio)aniline

This compound, also known as 3-aminothioanisole, is an organic compound with the chemical formula CH₃SC₆H₄NH₂. It is a valuable intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Notably, it has been utilized as a starting material for the synthesis of phenyl azobenzene sulfonamide derivatives, which have been investigated for their potential as selective COX-2 inhibitors.[1] The compound is typically a clear, colorless to yellow or brown liquid with an unpleasant odor.[2][3][4]

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The most commonly offered purity is 97% or higher. The compound is available in quantities ranging from grams to kilograms, catering to both laboratory-scale research and larger-scale development needs.

Table 1: Commercial Suppliers and Purity of this compound

| Supplier | Product/Catalog Number | Purity Specification | Available Quantities |

| Thermo Scientific Chemicals | AAB2318406, B23184.22 | 97% (Assay by GC: ≥96.0%) | 5 g, 25 g, 100 g |

| Sigma-Aldrich | 144886 | 97% | 1 g, 5 g |

| Tokyo Chemical Industry (TCI) | M1673 | >98.0% (GC) | 25 g |

| AZTEC BIOTECH | N/A | Not less than 98.0% (GC) | Bulk |

| ChemScene | CS-W017751 | ≥98% | Inquire |

| Alkali Scientific | 144886-5G | Not specified (distributes MilliporeSigma) | 5 g |

| Amerigo Scientific | Not specified | 97% | Inquire |

Note: Product availability and specifications are subject to change. Researchers should always consult the supplier's website and Certificate of Analysis for the most current information.

Purity and Characterization

The purity of commercially available this compound is predominantly determined by Gas Chromatography (GC).[3][5] Suppliers typically provide a Certificate of Analysis (CoA) which may include data from GC, nonaqueous titration, and measurement of physical properties like refractive index.

Key Physicochemical Properties:

-

CAS Number: 1783-81-9

-

Molecular Formula: C₇H₉NS[2]

-

Molecular Weight: 139.22 g/mol

-

Boiling Point: 163-165 °C at 16 mmHg

-

Density: 1.13 g/mL at 25 °C

-

Refractive Index: n20/D ~1.637 - 1.642[3]

Experimental Protocols

Purity Verification by Gas Chromatography (GC)

This protocol provides a general method for verifying the purity of this compound using GC with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD), the latter being more selective for nitrogen-containing compounds like anilines.[6]

Methodology:

-

Standard Preparation:

-

Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol, toluene, or methylene chloride) in a 100 mL volumetric flask.

-

Prepare a series of dilutions to create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).

-

-

Sample Preparation:

-

Prepare a sample solution of the commercial this compound at a concentration that falls within the calibration range (e.g., 100 µg/mL) using the same solvent.

-

-

GC Conditions (Example):

-

Instrument: Gas chromatograph with FID or NPD.

-

Column: DB-1MS or SE-54 fused silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[6][7]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

-

-

Analysis:

-

Inject the standard solutions to establish the calibration curve.

-

Inject the sample solution.

-

The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram (Area % method). For higher accuracy, quantification should be performed against the calibration curve.

-

Confirmatory Analysis by GC-Mass Spectrometry (GC-MS)

For unambiguous identification of the main component and any impurities, GC-MS is the recommended technique.[6][8]

Methodology:

-

Sample Preparation: Prepare the sample as described for GC analysis.

-

GC-MS Conditions:

-

Use the same GC conditions as outlined above.

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

-

Data Analysis:

-

Confirm the identity of the this compound peak by comparing its mass spectrum with a reference spectrum (e.g., from a spectral library like NIST).

-

Tentatively identify impurity peaks by interpreting their mass spectra and comparing them to library data.

-

Purification by Fractional Distillation

If a higher purity is required than is commercially available, this compound can be purified by vacuum fractional distillation.[4]

Methodology:

-

Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation, including a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source with a pressure gauge.

-

Procedure:

-

Place the commercial-grade this compound into the distillation flask with boiling chips.

-

Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]

-

Slowly reduce the pressure to the desired level (e.g., ~16 mmHg).

-

Gradually heat the distillation flask.

-

Discard the initial forerun, which may contain more volatile impurities.

-

Collect the main fraction distilling at a constant temperature (reported b.p. is 163-165 °C at 16 mmHg).

-

Stop the distillation before the flask goes to dryness to avoid concentrating potentially unstable residues.

-

-

Post-Purification:

-

Store the purified liquid under an inert gas and protect it from light, as anilines can be sensitive to air and light.

-

Workflow and Pathway Visualization

The following diagram illustrates a standard workflow for the procurement and quality control of this compound for research and development purposes.

References

- 1. Buy this compound | 1783-81-9 [smolecule.com]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. B23184.22 [thermofisher.com]

- 4. This compound | 1783-81-9 [chemicalbook.com]

- 5. AZTEC BIOTECH [aztecbiotech.com]

- 6. epa.gov [epa.gov]

- 7. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Core Reactions and Reactivity of 3-(Methylthio)aniline

Introduction

3-(Methylthio)aniline, also known as 3-aminothioanisole, is an aromatic organic compound featuring both an amino (-NH₂) and a methylthio (-SCH₃) group attached to a benzene ring at the meta position. This unique substitution pattern imparts a versatile reactivity profile, making it a valuable intermediate in various synthetic applications. It serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its primary documented application is as a precursor for phenyl azobenzene sulfonamide derivatives, which have been investigated for their potential as selective COX-2 inhibitors.[3] This guide provides a comprehensive overview of the core reactivity of this compound, complete with experimental data, detailed protocols, and logical diagrams to support researchers and drug development professionals.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for planning and executing chemical reactions and purification procedures.

| Property | Value | Reference(s) |

| CAS Number | 1783-81-9 | |

| Molecular Formula | C₇H₉NS | [4] |

| Molecular Weight | 139.22 g/mol | [4] |

| Appearance | Clear dark brown or colorless to light yellow liquid | [1][5] |

| Boiling Point | 163-165 °C at 16 mmHg | |

| Density | 1.13 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.637 | |

| SMILES String | CSc1cccc(N)c1 | |

| InChI Key | KCHLDNLIJVSRPK-UHFFFAOYSA-N |

Core Reactivity and Key Reactions

The reactivity of this compound is governed by its three primary functional components: the nucleophilic amino group, the oxidizable methylthio group, and the activated aromatic ring. The interplay between the electron-donating effects of both the amino and methylthio groups dictates its behavior in various chemical transformations.

References

3-(Methylthio)aniline: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)aniline, a substituted aniline bearing a methylthio group at the meta position, has emerged as a valuable and versatile building block in organic synthesis. Its unique electronic properties, arising from the interplay between the electron-donating amino group and the sulfur-containing moiety, impart distinct reactivity that has been exploited in the synthesis of a diverse array of molecules with significant applications in medicinal chemistry, materials science, and dye chemistry. This technical guide provides a comprehensive overview of the core properties, key synthetic transformations, and notable applications of this compound, with a focus on its utility in the development of biologically active compounds.

Physicochemical and Spectroscopic Properties

This compound is a clear, dark brown liquid at room temperature.[1] Its fundamental properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NS | [2] |

| Molecular Weight | 139.22 g/mol | [2] |

| CAS Number | 1783-81-9 | [3] |

| Boiling Point | 163-165 °C at 16 mmHg | [3] |

| Density | 1.13 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.637 | [3] |

| UV max (in inert atmosphere) | 226 nm, 300 nm | [2] |

Spectroscopic Data:

The structural integrity of this compound and its derivatives is routinely confirmed using standard spectroscopic techniques.

-

¹H NMR (CDCl₃): The proton NMR spectrum of this compound typically shows signals for the aromatic protons in the range of δ 6.5-7.2 ppm, a singlet for the methylthio protons around δ 2.4 ppm, and a broad singlet for the amine protons.[4]

-

¹³C NMR: The carbon NMR spectrum provides characteristic signals for the aromatic carbons and the methyl carbon of the methylthio group.[5]

-

IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group, and C-S stretching.

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.[6]

Key Synthetic Transformations

The synthetic utility of this compound stems from the reactivity of its two primary functional groups: the aromatic amine and the methylthio group.

Diazotization and Azo Coupling Reactions

The primary amino group of this compound can be readily converted to a diazonium salt, which serves as a versatile intermediate for the synthesis of a wide range of derivatives. A prominent application is in the synthesis of azo dyes.

References

- 1. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1783-81-9 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. 4-(Methylthio)aniline | C7H9NS | CID 66038 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of 3-(Methylthio)aniline in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Versatile Scaffold for the Development of Novel Therapeutics

Introduction

3-(Methylthio)aniline, a commercially available aromatic amine, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, particularly the presence of a nucleophilic amino group and a metabolically susceptible methylthio moiety, make it an attractive starting material for the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the current and potential applications of this compound in drug discovery, with a focus on its utility in the development of selective cyclooxygenase-2 (COX-2) inhibitors and kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their therapeutic programs.

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry lies in its role as a key intermediate for the synthesis of more complex molecular architectures.[1] Its utility has been most prominently demonstrated in the development of anti-inflammatory agents and is being explored for the generation of targeted cancer therapies.

Selective Cyclooxygenase-2 (COX-2) Inhibitors

This compound has been successfully employed in the synthesis of phenylazobenzenesulfonamide derivatives, which have shown promise as selective COX-2 inhibitors.[2] The methylthio group plays a crucial role in the structure-activity relationship (SAR) of these compounds, influencing their potency and selectivity.

Quantitative Data Summary: COX-2 Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of a key phenylazobenzenesulfonamide derivative synthesized using this compound against COX-1 and COX-2 enzymes.

| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 8 | 4-(4-amino-2-methylsulfanyl-phenylazo)benzenesulfonamide | 23.28 | 2.04 | 11.41 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 16(17), 4440-4443 (2006).

Kinase Inhibitors: A Potential Frontier

The aniline scaffold is a well-established pharmacophore in the design of various kinase inhibitors.[3][4][5] While direct synthesis of a wide range of kinase inhibitors from this compound is not extensively documented in publicly available literature, its structural similarity to anilines used in approved and investigational kinase inhibitors suggests significant potential. The 3-(methylthio)phenyl moiety can be incorporated into various heterocyclic systems known to interact with the ATP-binding site of kinases.

Potential Kinase Inhibitor Scaffolds Incorporating the this compound Moiety:

-

Anilino-Pyrimidines and -Pyrrolopyrimidines: These scaffolds are central to many approved kinase inhibitors targeting enzymes like EGFR, CDKs, and Src family kinases.[3][6] The aniline nitrogen forms a key hydrogen bond with the kinase hinge region.

-

Quinoline and Quinazoline Derivatives: These bicyclic systems are also prevalent in kinase inhibitors, where the aniline substituent plays a critical role in modulating potency and selectivity.[7]

-

Thiophene and Benzothiophene Analogs: The sulfur atom in the thiophene ring, in conjunction with the aniline nitrogen, can engage in important interactions within the kinase active site.[8][9]

Further research is warranted to explore the synthesis and biological evaluation of this compound-derived compounds targeting various kinases implicated in cancer and other diseases.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of compounds derived from this compound.

Synthesis of Phenylazobenzenesulfonamide Derivatives

This protocol describes a general one-step synthesis of phenylazobenzenesulfonamide derivatives from this compound.

Procedure:

-

To a cooled (0-5 °C) solution of sulfanilamide (1.0 eq) in a mixture of concentrated hydrochloric acid and water, add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.

-

In a separate flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Slowly add the solution of this compound to the freshly prepared diazonium salt solution at 0-5 °C with vigorous stirring.

-

Maintain the reaction mixture at this temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, adjust the pH of the reaction mixture to neutral with a suitable base (e.g., sodium bicarbonate solution).

-

The precipitated product is collected by filtration, washed with cold water, and dried.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired phenylazobenzenesulfonamide derivative.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay is a robust method to determine the in vitro selectivity of compounds for COX-1 and COX-2 in a physiologically relevant matrix.[10][11]

Materials:

-

Freshly drawn human venous blood from healthy, drug-free volunteers.

-

Test compounds dissolved in a suitable vehicle (e.g., DMSO).

-

Lipopolysaccharide (LPS) from E. coli.

-

Aspirin (for COX-1 inactivation in the COX-2 assay).

-

Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).

COX-1 Activity (Thromboxane B2 Production):

-

Aliquot 1 mL of fresh whole blood into tubes containing the test compound at various concentrations or vehicle control.

-

Allow the blood to clot by incubating at 37 °C for 1 hour.

-

Centrifuge the tubes at 2000 x g for 10 minutes to separate the serum.

-

Collect the serum and store it at -80 °C until analysis.

-

Measure the concentration of TXB2 in the serum using a specific EIA kit as an index of COX-1 activity.

COX-2 Activity (Prostaglandin E2 Production):

-

Treat heparinized whole blood with aspirin (e.g., 10 µg/mL) and incubate for 15 minutes at 37 °C to irreversibly inactivate platelet COX-1.[10]

-

Add the test compound at various concentrations or vehicle control to the aspirin-treated blood.

-

Induce COX-2 expression by adding LPS (e.g., 10 µg/mL).

-

Incubate the blood at 37 °C for 24 hours.

-

Centrifuge the tubes at 2000 x g for 10 minutes to separate the plasma.

-

Collect the plasma and store it at -80 °C until analysis.

-

Measure the concentration of PGE2 in the plasma using a specific EIA kit as an index of COX-2 activity.

Data Analysis:

Calculate the IC50 values (the concentration of compound required to inhibit 50% of enzyme activity) for both COX-1 and COX-2 from the dose-response curves. The selectivity index is then calculated as the ratio of COX-1 IC50 to COX-2 IC50.

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the medicinal chemistry of this compound derivatives.

General Synthetic Workflow

Caption: Synthetic workflow for developing bioactive compounds from this compound.

COX Inhibition Assay Workflow

Caption: Workflow for the human whole blood COX-1 and COX-2 inhibition assays.

Simplified Kinase Inhibition Signaling Pathway

Caption: Simplified representation of competitive kinase inhibition.

Conclusion and Future Directions

This compound has proven to be a valuable scaffold in medicinal chemistry, particularly for the development of selective COX-2 inhibitors. The presence of the aniline and methylthio groups provides opportunities for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. While its application in the kinase inhibitor field is less established, the prevalence of the aniline moiety in numerous kinase inhibitors suggests that this compound-based derivatives are a promising area for future research. The development of novel synthetic routes to incorporate the 3-(methylthio)phenyl group into various heterocyclic kinase inhibitor scaffolds could lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity. Further SAR studies are essential to fully elucidate the potential of this versatile building block in modern drug discovery.

References

- 1. Buy this compound | 1783-81-9 [smolecule.com]

- 2. 3-(メチルチオ)アニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety, Handling, and Toxicity of 3-(Methylthio)aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety or medical advice. Always consult the most current Safety Data Sheet (SDS) and follow all applicable safety regulations when handling any chemical.

Introduction

3-(Methylthio)aniline, also known as m-aminothioanisole, is an aromatic amine containing a methylthio group. It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. As with many aromatic amines, understanding its toxicological profile and implementing appropriate safety and handling procedures are critical for professionals in research and drug development. Due to a lack of extensive specific toxicological data for this compound, this guide incorporates data from its parent compound, aniline, to provide a more comprehensive overview of potential hazards. This approach is based on the structural similarity and the known toxicological profile of the aniline class of compounds.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary health concerns are acute toxicity, skin and eye irritation, skin sensitization, and the potential for long-term health effects, including methemoglobinemia, genotoxicity, and carcinogenicity.

GHS Hazard Statements for this compound and Aniline:

-

Toxic in contact with skin[3]

-

Toxic if inhaled[3]

-

Suspected of causing genetic defects[3]

-

Causes damage to organs (blood, spleen) through prolonged or repeated exposure[3][4]

-

Very toxic to aquatic life with long-lasting effects[3]

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicity data for this compound and its parent compound, aniline. The data for aniline should be considered relevant for a conservative risk assessment of this compound in the absence of specific data.

Table 1: Acute Toxicity Data

| Chemical | Route | Species | Value | Reference |

| This compound | Oral | Quail | LD50: 750 mg/kg | [2] |

| Aniline | Oral | Rat | LD50: 250 - 930 mg/kg | [5] |

| Oral | Human | LDLo: ~1 g (fatal) | [6] | |

| Dermal | Rabbit | LD50: 820 mg/kg | [5] | |

| Dermal | Guinea Pig | LD50: 1290 mg/kg | [5] | |

| Inhalation | Rat | LC50 (4h): 1.86 - 3.3 mg/L | [5] | |

| Inhalation | Human | 7-53 ppm (slight symptoms after several hours) | [6] | |

| Inhalation | Human | 100-160 ppm (serious disturbances) | [6] |

Table 2: Chronic Toxicity and Carcinogenicity Data for Aniline

| Effect | Species | Route | Value | Remarks | Reference |

| Chronic Toxicity | Rat | Inhalation | NOAEL: 19 mg/m³ | 6h/day, 5d/week for 20-26 weeks | [7] |

| Rat | Inhalation | LOAEL: 64.7 mg/m³ | Mild spleen toxicity; 6h/day, 5d/week for 2 weeks | [7] | |

| Rat | Oral | LOAEL: 10 mg/kg-day | Erythrocytic and splenic toxicity; 104 weeks | [7] | |

| Carcinogenicity | Rat | Oral | - | Tumors of the spleen | [1] |

| Human | - | - | Insufficient data for bladder tumors | [1] |

Table 3: Mutagenicity Data for Aniline

| Assay | System | Result | Remarks | Reference |

| Ames Test | S. typhimurium | Generally Negative | Most studies did not indicate gene mutation potential | [8] |

| In vivo Micronucleus Test | Mouse Bone Marrow | Positive | Evidence for clastogenic activity | [9] |

| Sister Chromatid Exchange | Mouse Bone Marrow | Positive | - | [9] |

Mechanism of Toxicity: Methemoglobinemia

A primary toxic effect of aniline and its derivatives is the induction of methemoglobinemia.[6] This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of transporting oxygen. The metabolic activation of aniline is a key step in this process.

Metabolic Activation Pathway

Aniline is metabolized primarily in the liver. One of the critical pathways involves N-hydroxylation by cytochrome P450 enzymes to form N-phenylhydroxylamine. This metabolite is a potent oxidizing agent that can directly induce the formation of methemoglobin in red blood cells.[10]

Experimental Protocols

The toxicological data presented in this guide are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of key experimental methodologies.

Acute Oral Toxicity (OECD 420, 423, 425)

These guidelines describe methods for determining the acute oral toxicity of a substance.[7] The primary goal is to identify the dose that causes mortality or evident toxicity after a single oral administration.

Workflow for Acute Oral Toxicity Testing (e.g., OECD 423 - Acute Toxic Class Method):

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[11] It utilizes strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The test evaluates the ability of the chemical to cause a reverse mutation, allowing the bacteria to grow in a medium lacking the specific amino acid.

Key Steps:

-

Bacterial Strains: Select appropriate bacterial strains.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from liver homogenate) to detect mutagens that require metabolic activation.[11]

-

Exposure: The test substance, bacterial culture, and S9 mix (if used) are combined and plated on a minimal agar medium.

-

Incubation: Plates are incubated for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have undergone reverse mutation) is counted and compared to the number of spontaneous revertant colonies in the negative control. A significant, dose-related increase in revertant colonies indicates a mutagenic potential.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439)

This in vitro method uses a reconstructed human epidermis model to assess the potential of a substance to cause skin irritation.[9] It is an alternative to in vivo animal testing.

Key Steps:

-

Tissue Model: A commercially available reconstructed human epidermis model is used.

-

Application: The test substance is applied topically to the surface of the tissue model.

-

Exposure and Incubation: After a defined exposure period, the tissues are rinsed and incubated.

-

Viability Assessment: Tissue viability is measured, typically using the MTT assay, which quantifies the metabolic activity of viable cells. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[12]

Safety and Handling

Given the toxicological profile of this compound, strict safety precautions are necessary to minimize exposure.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear impervious gloves (e.g., neoprene). The suitability and durability of the glove type depend on the frequency and duration of contact.

-

Eye Protection: Use chemical safety goggles. A face shield may be necessary if there is a risk of splashing.

-

Skin and Body Protection: Wear protective clothing, such as overalls and safety footwear.

-

Respiratory Protection: Use a respirator with an appropriate filter (e.g., Type A for organic vapors) if working in a poorly ventilated area or if aerosols may be generated. The selection of the respirator depends on the airborne concentration of the substance.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure safety showers and eyewash stations are readily accessible.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]

-

Protect from light and air.

Accidental Release Measures

-

Evacuate the area and ensure adequate ventilation.

-

Remove all sources of ignition.

-

Wear appropriate PPE.

-

Contain the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable container for disposal.

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, give water to drink. Seek immediate medical attention.

Logical Workflow for Hazard Assessment

The assessment of the potential hazards of a chemical like this compound follows a logical progression, starting with existing information and proceeding to further testing only when necessary.

Conclusion

This compound is a chemical intermediate with a toxicological profile that necessitates careful handling and adherence to stringent safety protocols. The primary hazards include acute toxicity, irritation, sensitization, and the potential for methemoglobinemia. Due to the limited availability of specific toxicological data for this compound, a conservative approach that considers the well-documented hazards of aniline is warranted. Researchers and drug development professionals must utilize appropriate personal protective equipment, work in well-ventilated areas, and be prepared to respond to accidental exposures. A thorough understanding of the potential toxic mechanisms and adherence to standardized testing protocols are essential for the safe and responsible use of this compound in a professional setting.

References

- 1. epa.gov [epa.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. benchchem.com [benchchem.com]

- 6. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 7. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 8. Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ANILINE (Group 3) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Follow-up assessment report on aniline: chapter 3 - Canada.ca [canada.ca]

- 11. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aniline--Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Stability and Storage of 3-(Methylthio)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Methylthio)aniline (CAS No. 1783-81-9). The information is compiled from publicly available safety data sheets, supplier technical documents, and established principles of chemical stability testing. This document is intended to inform best practices for handling and storage in a research and development setting.

Executive Summary

This compound is a substituted aniline that is susceptible to degradation from environmental factors. It is a combustible liquid that is toxic if swallowed, inhaled, or in contact with skin[1][2]. The primary stability concerns are sensitivity to light, air (oxygen), and moisture[1][3]. Heating and contact with oxidizing agents can also lead to decomposition and potentially hazardous reactions[4]. Therefore, stringent storage conditions are necessary to maintain its purity and integrity. While specific degradation kinetics are not publicly available, the compound is considered chemically stable under recommended storage conditions[1].

Recommended Storage Conditions